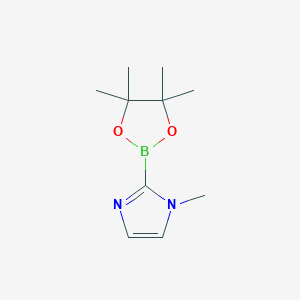
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride
Descripción general
Descripción
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is a chemical compound belonging to the benzodiazole family. It is a white crystalline powder that is soluble in water and has a molecular weight of 248.2 g/mol. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted benzodiazoles. These products can have different physical and chemical properties compared to the parent compound, making them useful for various applications.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect neurotransmitter systems and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride: Similar in structure but with a methyl group at a different position.
(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Contains additional methoxy groups, which can alter its chemical properties.
Uniqueness
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. Its solubility in water and potential therapeutic effects also make it a compound of interest for further research and development.
Propiedades
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDYSOJNCQCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


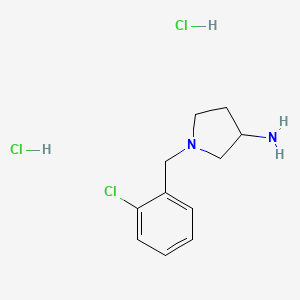
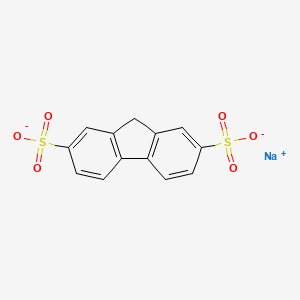
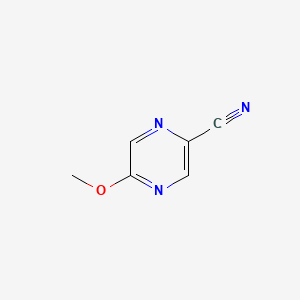

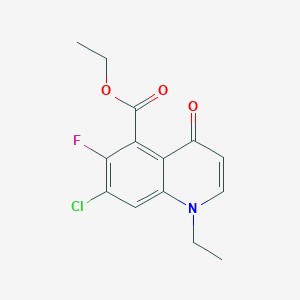


![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)
